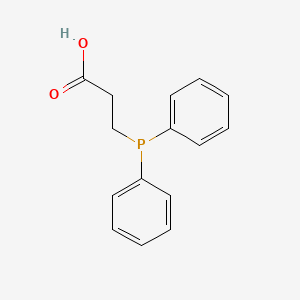

3-(Diphenylphosphino)propionic acid

説明

Overview of Ligand Design in Transition Metal Catalysis

In transition metal catalysis, ligands are not merely spectators but active participants in the catalytic cycle. The electronic and steric properties of a ligand can be meticulously adjusted to influence the performance of a catalyst. researchgate.net Electron density at the metal center, which affects key steps like oxidative addition and reductive elimination, can be modulated by using electron-donating or electron-withdrawing ligands. sigmaaldrich.com Simultaneously, the steric bulk of a ligand can create a specific spatial environment around the metal, guiding the substrate to bind in a preferred orientation and thereby controlling the selectivity of the reaction. researchgate.net

Phosphines (R₃P) are among the most versatile and widely studied classes of ligands. sigmaaldrich.comnih.gov Their properties can be finely tuned by varying the R groups. For instance, trialkylphosphines are generally more electron-donating than triarylphosphines. sigmaaldrich.com The size of the R groups also determines the ligand's cone angle, a measure of its steric bulk, which is a critical parameter in catalyst design. sigmaaldrich.com These characteristics make phosphine (B1218219) ligands indispensable in numerous catalytic processes, including cross-coupling reactions and hydrogenations. nih.govnih.gov

Bifunctional Ligands: Synergistic Effects of Phosphine and Carboxylate Moieties

Bifunctional ligands incorporate two or more distinct donor groups within a single molecule. This design allows for a cooperative or synergistic effect, where both functionalities play a role in the coordination or catalytic process. 3-(Diphenylphosphino)propionic acid is a prime example of a bifunctional ligand, featuring both a "soft" phosphine donor and a "hard" carboxylate donor. sigmaaldrich.comcalpaclab.com

The phosphine group typically binds to the metal center, forming the primary coordination sphere that influences the catalyst's fundamental reactivity. wikipedia.org The carboxylic acid group can engage in several ways: it can remain as a pendant acid, participate in secondary interactions through hydrogen bonding, or deprotonate to form a carboxylate anion that can also coordinate to the metal. sigmaaldrich.comcapes.gov.br This dual functionality is particularly advantageous in reactions where one group anchors the ligand to the metal while the other participates in the reaction mechanism, for instance, by acting as an internal base or a proton shuttle. sigmaaldrich.comambeed.com

Historical Context of Phosphinocarboxylic Acid Development

The development of ligands combining phosphine and carboxylic acid functionalities, known as phosphinocarboxylic acids, has been driven by the desire to merge the robust coordination properties of phosphines with the versatile reactivity of carboxylic acids. wikipedia.org While early phosphine ligands were developed in the 19th century, the deliberate design of bifunctional versions is a more recent advancement aimed at creating more sophisticated catalytic systems. wikipedia.org Initially, research in areas like water treatment utilized phosphinocarboxylic acid polymers for their scale and corrosion inhibition properties, owing to their ability to chelate metal ions and disperse mineral scales. scbt.comnih.govrsc.org In the context of catalysis, the focus shifted towards creating well-defined molecular structures where the two functional groups could work in concert to promote and control chemical transformations, leading to the synthesis of compounds like this compound for applications in homogeneous catalysis. sigmaaldrich.comwikipedia.org

Structure

3D Structure

特性

IUPAC Name |

3-diphenylphosphanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15O2P/c16-15(17)11-12-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTSIFUHGOBFOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395341 | |

| Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2848-01-3 | |

| Record name | 3-(DIPHENYLPHOSPHINO)PROPIONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2848-01-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Physicochemical Properties and Synthesis of 3 Diphenylphosphino Propionic Acid

3-(Diphenylphosphino)propionic acid, also known as (2-Carboxyethyl)diphenylphosphine, is a white solid at room temperature. sigmaaldrich.com Its structure incorporates a diphenylphosphine (B32561) group attached to a propionic acid chain.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₅O₂P | sigmaaldrich.com |

| Molecular Weight | 258.25 g/mol | sigmaaldrich.com |

| Melting Point | 130-134 °C | sigmaaldrich.com |

| CAS Number | 2848-01-3 | nih.govsigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

The synthesis of related phosphine (B1218219) ligands often involves the reaction of an organolithium reagent with a phosphorus halide, followed by functionalization. For instance, the synthesis of 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can be achieved by reacting lithium diphenylphosphide with 1,3-dichloropropane. A common route to this compound involves the base-catalyzed addition of diphenylphosphine to acrylic acid or its esters.

Coordination Chemistry of 3 Diphenylphosphino Propionic Acid and Its Complexes

General Coordination Modes

3-(Diphenylphosphino)propionic acid exhibits several principal coordination modes, which are dictated by the nature of the metal center, the reaction conditions, and the stoichiometry of the reactants. These modes can be broadly categorized as hemilabile, bidentate bridging, and orthogonal.

The presence of both a strong phosphine (B1218219) donor and a weaker carboxylate donor on a flexible backbone makes this compound a classic example of a hemilabile ligand. rsc.org Hemilability refers to the ability of a ligand to have one donor atom reversibly dissociate from a metal center while the other remains firmly bound. In this case, the phosphine group typically forms a stable bond with the metal, while the carboxylate oxygen can detach and re-attach. This "dangling" carboxylate can then be available to bind to a substrate or another metal center, a property that is of significant interest in the design of catalysts. rsc.org The flexibility of the ethylene (B1197577) spacer between the phosphine and carboxylate groups is crucial for this hemilabile behavior. rsc.org

In the presence of suitable metal ions, particularly those that favor carboxylate bridging, this compound can act as a bridging ligand. In this mode, the carboxylate group spans two metal centers, with each oxygen atom coordinating to a different metal ion. This is a common motif in the formation of paddlewheel-type structures. rsc.org The phosphine groups in such an arrangement are then positioned to coordinate to other metal centers, allowing for the construction of higher-order, heterometallic structures. nih.gov The distinction between different carboxylate binding modes can often be inferred from the separation (Δν) between the asymmetric (νasym) and symmetric (νsym) stretching frequencies of the COO− group in infrared spectroscopy. A bridging bidentate coordination typically exhibits a Δν value greater than 110 cm⁻¹. researchgate.net

The distinct electronic preferences of the phosphine and carboxylic acid groups allow for orthogonal coordination. This means that under appropriate conditions, it is possible to selectively coordinate one type of functionality without affecting the other. rsc.org For instance, the carboxylate groups can be used to form a stable dimeric metal complex, leaving the phosphine groups uncoordinated and available for subsequent reactions with a different type of metal ion. rsc.orgnih.gov This selective, stepwise coordination is fundamental to the use of this compound as a building block for complex, heteromultimetallic assemblies. nih.gov

Complex Formation with Transition Metals

The versatile coordination behavior of this compound has been exploited in the synthesis of a variety of transition metal complexes, most notably with molybdenum and ruthenium.

A prominent example of the application of this compound is in the formation of dimolybdenum(II) paddlewheel complexes. rsc.org In a typical synthesis, four molecules of this compound bridge two molybdenum(II) ions. The carboxylate groups form the blades of the paddlewheel, creating a stable [Mo₂(O₂CR)₄] core. rsc.org The phosphine functionalities are directed away from the dimolybdenum center and are available for further coordination. rsc.orgnih.gov

This strategy has been successfully employed to create a homoleptic tetracarboxylate-bridged Mo₂⁴⁺ paddlewheel scaffold, which then serves as a "metalloligand." rsc.org This metalloligand can then be reacted with other transition metal precursors to form heteromultimetallic structures. For example, the coordination of gold(I), rhodium(I), or iridium(I) to the phosphine moieties has been demonstrated. nih.gov

| Structural Parameter | Value |

| Metal-Metal Bond Length (Mo-Mo) | 2.1134(4) Å |

| Metal-Oxygen Bond Lengths (Mo-O) | 2.109–2.128 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

Table 1: Selected crystallographic data for a dimolybdenum(II) paddlewheel complex with this compound ligands. Data sourced from a 2020 study on heteromultimetallic dimolybdenum(II) complexes. rsc.org

Oxovanadium(IV) Complexes

Mixed-ligand oxovanadium(IV) complexes have been synthesized using this compound in conjunction with other ligands, such as fluoroquinolones. researchgate.net The resulting complexes have been characterized by various physical and spectral methods, including magnetic susceptibility, molar conductance, thermogravimetry, IR, ESI-MS, EPR, and electronic spectroscopy, to establish their structures. researchgate.net These studies have indicated that this compound can act as a flexible hemilabile chelating system in these complexes. researchgate.net

The coordination of the vanadyl ion (VO²⁺) often results in square pyramidal or octahedral geometries. researchgate.netarabjchem.org In these structures, the ligands coordinate to the vanadium center, influencing the electronic and steric properties of the complex. The V=O bond typically exhibits a strong, characteristic infrared absorption band. The electronic spectra of oxovanadium(IV) complexes are useful for understanding the d-d transitions of the V(IV) center. nih.gov

Copper Complexes for C-N Coupling

Copper complexes of this compound have demonstrated significant catalytic activity in C-N cross-coupling reactions, which are fundamental for the synthesis of N-arylheterocycles used in various industries. asianpubs.org The ligand has proven to be efficient for the copper-catalyzed N-arylation of imidazoles and 1H-pyrazole with aryl halides.

In a typical catalytic cycle, the copper(I) species is believed to be the active catalyst. The reaction between 4-iodotoluene (B166478) and imidazole, catalyzed by a CuCl/3-(diphenylphosphino)propionic acid system, showed that CuCl was a superior copper source compared to Cu(OAc)₂, Cu₂O, and CuI for this specific transformation. However, for the N-arylation of 1H-pyrazole with aryl halides, Cu(OAc)₂ was found to be the most efficient copper source. This highlights the substrate and reaction-condition dependence of the optimal catalyst system. The use of a suitable base and solvent, such as DMSO or 1,4-dioxane, is also crucial for the success of these coupling reactions.

Table 1: Copper-Catalyzed N-Arylation of Imidazole with 4-Iodotoluene

| Entry | Copper Source | Ligand | Yield (%) |

| 1 | CuCl | This compound | 41 |

| 2 | Cu(OAc)₂ | This compound | < 22 |

| 3 | Cu₂O | This compound | < 22 |

| 4 | CuI | This compound | < 22 |

Reaction conditions: 4-iodotoluene, imidazole, base, and solvent.

Table 2: Copper-Catalyzed N-Arylation of 1H-Pyrazole with 4-Iodotoluene

| Entry | Copper Source | Ligand | Yield (%) |

| 1 | Cu(OAc)₂ | This compound | 49 |

| 2 | CuCl | This compound | 16-22 |

| 3 | Cu₂O | This compound | 16-22 |

| 4 | CuI | This compound | 16-22 |

Reaction conditions: 4-iodotoluene, 1H-pyrazole, base, and solvent.

Gold Complexes

Gold complexes featuring phosphine ligands are a significant area of research, with applications in catalysis and medicine. rsc.orgnih.gov this compound can coordinate to gold(I) and gold(III) centers, forming complexes with interesting structural and chemical properties. nih.govnih.gov The flexibility of the diphenylphosphino propionate (B1217596) ligand system has been shown to facilitate intermolecular aurophilic interactions in dimolybdenum(II) complexes functionalized with Au(I). researchgate.net Depending on the specific gold(I) species used, these interactions can lead to the formation of either dimeric structures or one-dimensional coordination polymers in the solid state. researchgate.net

The synthesis of gold(III) complexes with phosphine ligands can be achieved through various routes. For instance, the reaction of a gold(III) precursor with a secondary phosphine like diphenylphosphine (B32561) can yield a gold(III)-phosphine complex. nih.gov These can then be used to create heterometallic Au(III)/Au(I) phosphanido-bridged complexes. nih.gov

Structural Analysis of Coordination Compounds

The characterization of coordination compounds involving this compound relies heavily on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

X-ray Single Crystal Diffraction Studies

Table 3: Crystallographic Data for Selected Metal Complexes

| Compound | Crystal System | Space Group | Key Feature |

| Cobalt Complex 1 | Monoclinic | P2₁/n | Distorted tetrahedral |

| Cobalt Complex 2 | Monoclinic | C2/c | Distorted tetrahedral |

| Dipalladium Complex 3 | Monoclinic | P2₁/c | Doubly bridged pyrimidinyl |

| Dipalladium Complex 8 | Monoclinic | P2₁/n | Doubly bridged pyrimidinyl |

Data for cobalt complexes from a study on cobalt diphenylphosphine complexes. mdpi.com Data for dipalladium complexes from a study on dipalladium complexes with a pyrimidinyl ligand. mdpi.com

Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

A suite of spectroscopic methods is employed to elucidate the structure and bonding in coordination complexes of this compound.

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups within the complex. For complexes of this compound, the stretching frequencies of the carboxylate group (C=O and C-O) are of particular interest. A shift in these frequencies upon coordination can confirm the involvement of the carboxylate group in bonding to the metal center. arabjchem.orgnist.govnist.gov

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of the synthesized complexes and confirming their composition. researchgate.netrsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

Catalytic Applications of 3 Diphenylphosphino Propionic Acid Complexes

Homogeneous Catalysis

In homogeneous catalysis, the design of ligands is crucial for controlling the activity and selectivity of the metal catalyst. 3-(Diphenylphosphino)propionic acid serves as a monodentate phosphine (B1218219) ligand, which is a class of ligands essential for many catalytic processes.

Hydrogenation Reactions

Rhodium and iridium complexes containing phosphine ligands are well-known catalysts for the hydrogenation of various functional groups. fau.denih.gov While specific studies detailing the use of this compound in hydrogenation were not prominent in the reviewed literature, the general principles of phosphine-ligated metal catalysts apply. These catalysts work by activating hydrogen and facilitating its addition across a double or triple bond. The electronic and steric properties of the phosphine ligand are critical in tuning the catalyst's efficacy. The diphenylphosphino group in this compound provides the necessary coordination site for metals like rhodium, which are active in hydrogenation.

Carbon-Nitrogen (C-N) Coupling Reactions

The formation of carbon-nitrogen bonds is a cornerstone of pharmaceutical and materials chemistry. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a key method for synthesizing aryl amines from aryl halides. wikipedia.orgresearchgate.net This reaction relies on electron-rich and bulky phosphine ligands to facilitate the catalytic cycle.

This compound is listed as a suitable ligand for various palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig reaction. sigmaaldrich.com The catalytic cycle generally involves:

Oxidative addition of an aryl halide to a Pd(0)-phosphine complex.

Formation of a palladium-amido complex from the resulting Pd(II) species and an amine.

Reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst. wuxiapptec.com

The choice of a specific phosphine ligand like this compound influences the reaction's scope, efficiency, and functional group tolerance. sigmaaldrich.com

Suzuki-Miyaura Reaction for Symmetrical Terphenyl Derivatives

A significant application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Research has demonstrated its effectiveness as a ligand for the synthesis of symmetrical terphenyl derivatives from dibromobenzene and arylboronic acids. fau.defishersci.ca

A study developed an efficient catalytic system using palladium(II) chloride and this compound in dimethylsulfoxide (DMSO) at 100 °C. fishersci.ca This method successfully produced a series of symmetrical terphenyls in good to excellent yields, reaching up to 93%. The ligand was found to be optimal compared to other phosphines under the tested conditions. fishersci.ca Furthermore, the catalyst demonstrated good recyclability, maintaining its yield without a significant decrease after five cycles. wikipedia.org

Table 1: Synthesis of Symmetrical Terphenyl Derivatives using a PdCl₂/3-(Diphenylphosphino)propionic acid system

| Entry | Dibromobenzene | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1,4-dibromobenzene | Phenylboronic acid | 1,4-Diphenylbenzene | 93 |

| 2 | 1,4-dibromobenzene | 4-Methylphenylboronic acid | 1,4-Bis(4-methylphenyl)benzene | 91 |

| 3 | 1,4-dibromobenzene | 4-Methoxyphenylboronic acid | 1,4-Bis(4-methoxyphenyl)benzene | 88 |

| 4 | 1,4-dibromobenzene | 4-Fluorophenylboronic acid | 1,4-Bis(4-fluorophenyl)benzene | 85 |

| 5 | 1,3-dibromobenzene | Phenylboronic acid | 1,3-Diphenylbenzene | 90 |

Data synthesized from research findings describing the Suzuki-Miyaura reaction catalyzed by a PdCl₂/3-(diphenylphosphino)propanoic acid system. fau.defishersci.ca

Organocatalytic Asymmetric Aziridination of Imines and Diazo Compounds

This compound serves as a reactant in the synthesis of catalysts for the asymmetric aziridination of imines. sigmaaldrich.com Aziridines are valuable nitrogen-containing three-membered rings used as synthetic intermediates. Catalytic asymmetric aziridination provides a direct route to chiral trisubstituted aziridines from imines and diazo compounds. sigmaaldrich.comorganic-chemistry.org The reaction often employs a chiral catalyst to control the stereochemistry of the product. While unactivated imines can be unreactive, N-protected imines react effectively with diazo compounds in the presence of a suitable catalyst to yield aziridines with high diastereoselectivity and enantioselectivity. sigmaaldrich.comnih.gov

Phosphine-Mediated Conversion of Azides into Diazo Compounds

A notable application involves a derivative of this compound in the conversion of azides to diazo compounds. Diazo compounds are highly versatile synthetic intermediates. researchgate.netalfa-chemistry.com Researchers have developed a method where an activated form of the acid, N-succinimidyl 3-(diphenylphosphino)propionate, reacts with azides to form alkyl acyl triazenes. sigmaaldrich.com These intermediates then undergo base-catalyzed fragmentation to produce the corresponding diazo compounds in high yields. This phosphine-mediated reaction is valued for its mild conditions and high chemoselectivity, allowing for the synthesis of diazo compounds in the presence of sensitive functional groups. researchgate.netalfa-chemistry.com

The general procedure involves dissolving the azide (B81097) in a solvent mixture like THF/H₂O, adding the phosphine reagent, and after a period of stirring, inducing fragmentation with a base such as sodium bicarbonate. sigmaaldrich.com

Preparation of Rhodium Catalysts for Hydroformylation

Hydroformylation, or oxo-synthesis, is a major industrial process for producing aldehydes from alkenes. The reaction is typically catalyzed by rhodium complexes containing phosphine ligands. This compound is used as a reactant to prepare these rhodium catalysts. sigmaaldrich.com The performance of a rhodium catalyst in hydroformylation, including its activity and selectivity towards linear or branched aldehydes, is heavily influenced by the steric and electronic properties of the phosphine ligands coordinated to the rhodium center. The development of single-atom rhodium catalysts has shown efficiency comparable to traditional homogeneous catalysts like Wilkinson's catalyst. nih.gov The use of specific phosphine ligands is key to stabilizing these catalytic species and modulating their reactivity.

Synthesis of Reagents for Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of organic synthesis, enabling the conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides, with a characteristic inversion of stereochemistry. wikipedia.orgjk-sci.com The canonical reaction involves an alcohol, a nucleophile (often a carboxylic acid), a phosphine (typically triphenylphosphine (B44618), PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org

The reaction mechanism proceeds through the initial formation of a betaine (B1666868) intermediate from the reaction of the phosphine and the azodicarboxylate. wikipedia.org This intermediate then deprotonates the nucleophile. The resulting anion and the phosphonium (B103445) species activate the alcohol for nucleophilic attack, leading to the desired product and triphenylphosphine oxide (TPPO) as a byproduct. jk-sci.comorganic-chemistry.org A significant challenge in the Mitsunobu reaction is the separation of the desired product from the TPPO byproduct, which often requires tedious chromatography. organic-chemistry.org

To address this separation issue, modified phosphine reagents have been developed. This compound and its derivatives represent a class of "separation-friendly" bifunctional reagents. For instance, research on the closely related 4-(diphenylphosphino)benzoic acid has shown it can act as both the phosphine reductant and the pronucleophile in a modified Mitsunobu reaction. organic-chemistry.org

In such a system, the phosphine moiety of the reagent participates in the reaction as usual, while its own carboxylic acid group acts as the nucleophile. This results in the formation of an ester where the phosphine oxide byproduct is covalently attached to the product. This intermediate can then be easily hydrolyzed, and the resulting phosphine oxide carboxylate can be removed through a simple aqueous basic extraction, eliminating the need for chromatography. organic-chemistry.org This strategy enhances the practicality and efficiency of the Mitsunobu reaction, particularly for applications like the stereospecific inversion of secondary alcohols. organic-chemistry.org

Table 1: Key Reagents in a Standard Mitsunobu Reaction

| Reagent Role | Example Compound |

|---|---|

| Substrate | Primary or Secondary Alcohol |

| Nucleophile | Carboxylic Acid, Phenol, Imide |

| Phosphine | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) |

Decarboxylation Reactions in Metal Carboxylate Complexes

Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a fundamental reaction in organic chemistry. Metal complexes containing carboxylate ligands can facilitate this process, often as a key step in catalytic cross-coupling reactions where carboxylic acids are used as substrates. rsc.org The ligand environment around the metal center plays a crucial role in the efficiency and mechanism of decarboxylation.

Complexes of this compound are excellent models for studying these reactions. The ligand coordinates to the metal center through both the phosphine and the carboxylate groups, forming a chelate structure. The influence of such phosphine-carboxylate ligands on decarboxylation has been investigated using mass spectrometry and density functional theory (DFT) calculations on analogous systems. nih.gov

Studies on coinage metal (Cu, Ag, Au) complexes with a fixed-charge phosphine ligand have revealed key factors influencing the decarboxylation of coordinated carboxylates. nih.gov

Nature of the Metal: The metal's identity significantly affects the ease of decarboxylation. In general, copper has been found to be the most effective at promoting decarboxylation, followed by gold and then silver. nih.gov

Nature of the Carboxylate: The structure of the carboxylate group (R in R-COO⁻) also has a strong influence. The ease of decarboxylation generally follows the order of increasing stability of the potential R⁻ carbanion, though other factors are involved. nih.gov

Role of the Phosphine Ligand: The presence of the phosphine ligand modifies the electronic properties of the metal center, thereby influencing the energetics of the decarboxylation step. Theoretical studies suggest that decarboxylation can proceed through the formation of an organometallic intermediate after CO₂ extrusion. nih.govresearchgate.net

In the context of a catalytic cycle, the decarboxylation of a metal-3-(diphenylphosphino)propionate complex would generate a metal-alkyl intermediate, which could then participate in subsequent bond-forming reactions.

Asymmetric Catalysis with Chiral β-Aminophosphine Derivatives

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. sigmaaldrich.com Chiral phosphines are among the most successful and widely used ligands in transition-metal-catalyzed asymmetric reactions. nih.govnih.gov

While this compound itself is achiral, it serves as a valuable scaffold for the synthesis of chiral ligands. By forming an amide bond between the carboxylic acid group and a chiral amine or amino alcohol, a wide array of chiral P,N-ligands can be synthesized. These ligands are analogous to the well-established class of chiral β-aminophosphine ligands, which have proven effective in numerous asymmetric transformations. rsc.orgrsc.org

The resulting chiral phosphine-amide or phosphine-amine ligands possess distinct donor atoms—a soft phosphorus atom and a hard nitrogen/oxygen atom—which can create a specific chiral environment around a coordinated metal center. rsc.org This electronic asymmetry is crucial for inducing enantioselectivity. The π-acceptor character of the phosphine can stabilize low-valent metal centers, while the σ-donor ability of the nitrogen atom can make the metal more susceptible to oxidative addition. rsc.org

Table 2: Applications of Chiral Phosphine Ligands in Asymmetric Catalysis

| Asymmetric Reaction | Metal Catalyst | Ligand Type | Reference |

|---|---|---|---|

| Allylic Alkylation | Palladium | Chiral Diphosphines | nih.gov |

| Hydrogenation | Rhodium, Ruthenium | P-Chiral Phosphines, Aminophosphines | nih.govresearchgate.net |

| 1,4-Addition to Enones | Copper | β-Aminophosphines | rsc.org |

Derivatives of this compound are particularly promising as bifunctional ligands. For example, chiral bifunctional ligands incorporating both a phosphine and a carboxylic acid on a binaphthyl scaffold have been successfully used in palladium-catalyzed enantioselective C-H activation. nih.gov This demonstrates that a chiral ligand derived from this compound could act not only as a stereodirecting element but also as a proton shuttle or internal base via its carboxylate function, enhancing both reactivity and selectivity.

Mechanistic Studies in Catalysis

Understanding the detailed mechanism of a catalytic reaction is critical for optimizing reaction conditions and designing more efficient catalysts. The unique properties of this compound make it an excellent ligand for mechanistic investigations.

Role of Hemilabile Ligand Systems in Catalytic Cycles

Hemilability is a concept used to describe the behavior of a hybrid ligand that contains two or more different donor groups with significantly different affinities for a metal center. nih.gov this compound is a classic example of a hemilabile P,O-ligand. The phosphine group is a "soft" donor, forming a strong, covalent bond with late transition metals, while the carboxylate group is a "hard" donor, forming a weaker, more ionic bond. nih.gov

The hemilabile nature of this compound and its complexes is crucial for their catalytic activity. For example, in a hydrogenation reaction, the dissociation of the carboxylate would be necessary to allow for the coordination of H₂ and the substrate.

In-situ NMR Studies for Reaction Pathway Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying catalytic reactions as they happen (in situ or in operando). nih.gov For complexes involving this compound, ³¹P NMR spectroscopy is particularly informative. nih.gov The phosphorus nucleus is highly sensitive to its electronic environment, making the ³¹P chemical shift and coupling constants valuable probes of the ligand's coordination state. rsc.org

By monitoring a catalytic reaction directly in an NMR tube, researchers can:

Identify Resting States: Determine the most stable complex in the catalytic cycle under operating conditions. nih.gov

Detect Intermediates: Observe transient species that are crucial for the reaction pathway, even if they are present in low concentrations. researchgate.net

Track Ligand Dynamics: Follow the coordination and dissociation of the phosphine and carboxylate groups, providing direct evidence of hemilability.

Determine Reaction Kinetics: Measure the rate of formation and consumption of different species to build a comprehensive picture of the reaction mechanism.

For example, the coordination of the phosphine group to a metal center typically causes a significant downfield shift in its ³¹P NMR signal compared to the free ligand. rsc.org Changes in this chemical shift, or the appearance of new signals, can be used to track the transformation of the catalyst through steps like oxidative addition, migratory insertion, and reductive elimination.

Computational Studies (DFT) on Ligand Effects and Selectivity

Density Functional Theory (DFT) has become an indispensable tool in modern catalysis research, providing insights that are often difficult or impossible to obtain experimentally. rsc.orgrsc.org DFT calculations allow for the detailed modeling of electronic structures, reaction pathways, and transition states of catalytic systems involving ligands like this compound.

Computational studies can be employed to:

Elucidate Reaction Mechanisms: Map out the complete energy profile of a catalytic cycle, identifying the rate-determining step and the energies of all intermediates and transition states. tib.eu

Understand Ligand Effects: Systematically modify the structure of the ligand in silico (e.g., changing the length of the alkyl chain or the substituents on the phenyl rings) to understand how steric and electronic properties influence reactivity and selectivity. The steric bulk of a phosphine ligand is often quantified by its cone angle, while its electronic properties are related to its basicity.

Predict Selectivity: For asymmetric reactions using chiral derivatives of this compound, DFT can be used to calculate the energy barriers for the pathways leading to different stereoisomers. This helps to rationalize the observed enantioselectivity and guide the design of more selective ligands. acs.org

Analyze Hemilability: Model the dissociation energy of the carboxylate arm to quantify the hemilabile nature of the ligand and its role in the catalytic cycle. nih.gov

For instance, DFT calculations have been combined with experimental data to understand the mechanism of decarboxylation in metal complexes bearing phosphine-carboxylate ligands, confirming the most likely fragmentation pathways. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-(Diphenylphosphino)benzoic acid |

| Triphenylphosphine (PPh₃) |

| Diethyl azodicarboxylate (DEAD) |

| Diisopropyl azodicarboxylate (DIAD) |

| Triphenylphosphine oxide (TPPO) |

Influence of Ligand Design on Catalyst Activity and Selectivity

The rational design of ligands is a cornerstone of modern catalysis, enabling precise control over the electronic and steric environment of a metal center. In the context of complexes derived from this compound, modifications to the ligand's structure can profoundly impact the catalyst's performance.

The propionic acid "tail" also plays a significant role. The length and flexibility of the alkyl chain connecting the phosphine and the carboxylate can influence the "bite angle" of the ligand when it coordinates to a metal center in a bidentate fashion. This geometric constraint can dictate the accessibility of substrates to the metal's active site, thereby influencing selectivity. For instance, in reactions like hydroformylation, the bite angle is a key determinant of the ratio of linear to branched aldehyde products.

The carboxylate group itself offers a versatile handle for tuning catalyst properties. Its coordination to the metal center can be either monodentate or bidentate, or it can remain uncoordinated, providing a secondary coordination sphere effect. This group can also be functionalized to introduce additional steric bulk or other interacting moieties, further refining the catalyst's selectivity.

Table 1: Hypothetical Influence of Ligand Modification on Catalyst Performance in a Generic Hydrogenation Reaction

| Ligand Modification | Expected Effect on Activity | Expected Effect on Selectivity | Rationale |

| Electron-donating groups on phenyl rings | Increased | May increase or decrease | Enhanced metal-ligand bond strength can stabilize the active species. |

| Electron-withdrawing groups on phenyl rings | Decreased | May increase or decrease | Weaker metal-ligand bond may lead to catalyst decomposition or altered electronic effects. |

| Shortening of the alkyl chain | Decreased | Increased | A more rigid ligand backbone can enforce a specific coordination geometry, enhancing selectivity but potentially hindering substrate access. |

| Lengthening of the alkyl chain | Increased | Decreased | A more flexible ligand may allow for easier substrate coordination but with less control over the transition state geometry. |

| Introduction of bulky substituents on the backbone | Decreased | Increased | Steric hindrance can favor the approach of less hindered substrates, leading to higher selectivity. |

Investigations into Homogeneous vs. Heterogeneous Catalysis

A significant advantage of utilizing this compound as a ligand is the potential to bridge the gap between homogeneous and heterogeneous catalysis, aiming to combine the high activity and selectivity of the former with the ease of separation and recyclability of the latter.

Homogeneous Catalysis:

In a homogeneous system, a metal complex of this compound is dissolved in the reaction medium along with the reactants. The carboxylic acid group can impart water solubility to the complex, particularly in its deprotonated, carboxylate form. This allows for biphasic catalysis, where the catalyst resides in an aqueous phase and the organic products in a separate phase. This "aqueous-phase catalysis" facilitates easy separation of the product from the catalyst, which can then be recycled. The pH of the aqueous phase becomes a critical parameter, as it controls the protonation state of the carboxyl group and thus the solubility and catalytic activity of the complex.

Heterogeneous Catalysis:

The carboxylic acid functionality of this compound provides a convenient anchor for immobilizing the metal complex onto a solid support. This process, known as heterogenization, transforms a homogeneous catalyst into a solid catalyst that can be easily filtered from the reaction mixture. Common supports include inorganic oxides like silica (B1680970) (SiO₂) and alumina (B75360) (Al₂O₃), as well as organic polymers. The immobilization can be achieved through covalent bonding, ionic interactions, or physical adsorption.

The nature of the support and the method of immobilization can influence the catalyst's performance. For instance, the porosity of the support can affect the diffusion of reactants and products, while the surface chemistry of the support can interact with the catalytic complex, potentially altering its activity and selectivity.

A specific approach is Supported Aqueous Phase Catalysis (SAPC) . In this method, a water-soluble complex of this compound is dissolved in a thin layer of water that is adsorbed onto a high-surface-area hydrophilic support. The organic reactants flow over this supported catalyst. This technique combines the advantages of biphasic catalysis with a solid catalyst system.

Table 2: Comparison of Homogeneous and Heterogeneous Catalysis with this compound Complexes

| Feature | Homogeneous Catalysis (Aqueous Biphasic) | Heterogeneous Catalysis (Immobilized) |

| Catalyst State | Dissolved in the aqueous phase | Solid, immobilized on a support |

| Catalyst Separation | Phase separation (decanting) | Filtration |

| Catalyst Recyclability | Generally good, but leaching can occur | Excellent, minimal leaching with strong anchoring |

| Activity | Typically very high due to well-defined active sites | Can be lower due to mass transfer limitations |

| Selectivity | High, tunable by ligand design and reaction conditions | Can be influenced by the support and immobilization method |

| Key Influencing Factor | pH of the aqueous phase | Nature of the support, pore structure |

Emerging Research Areas and Future Directions

Design of Novel Ligand Architectures Incorporating 3-(Diphenylphosphino)propionic acid

A significant area of ongoing research is the rational design of novel ligand architectures that build upon the fundamental structure of this compound. The goal is to fine-tune the steric and electronic properties of the resulting metal complexes to achieve enhanced catalytic performance. By introducing additional functional groups or incorporating the phosphine (B1218219) moiety into more complex molecular scaffolds, researchers can create ligands with tailored properties for specific applications.

One promising approach involves the synthesis of bidentate or polydentate ligands where the this compound unit is coupled with other coordinating groups. This can lead to the formation of more stable and well-defined metal complexes, which is crucial for achieving high selectivity in catalysis. For instance, the carboxylic acid group can be used as a handle to attach the phosphine to other molecular frameworks, including polymers, dendrimers, or other ligands.

Furthermore, the principles of conformational control are being applied to design more sophisticated ligands. For example, the introduction of bulky substituents on the phenyl rings of the phosphine can influence the coordination geometry around the metal center, a strategy that has been successful in controlling the outcome of catalytic reactions. The development of such "tropos" ligands, which can exist as stable, interconverting atropisomers, allows for dynamic control over the chiral environment of the catalyst.

Exploration of New Catalytic Transformations

Researchers are continuously exploring the use of this compound and its derivatives in a wide array of new catalytic transformations. While it is already established as a ligand in several name reactions, its potential in other areas of organic synthesis is an active field of investigation.

The compound serves as a reactant or ligand in a variety of catalytic processes. sigmaaldrich.com These include organocatalytic asymmetric aziridination of imines and diazo compounds, phosphine-mediated conversion of azides into diazo compounds, and the preparation of rhodium catalysts for hydroformylation. sigmaaldrich.com It is also utilized in the synthesis of reagents for the Mitsunobu reaction. sigmaaldrich.com Moreover, it is a suitable ligand for numerous cross-coupling reactions, such as the Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura reactions. sigmaaldrich.com

Future research is likely to focus on expanding the scope of these reactions to include more challenging substrates and to develop asymmetric versions of these transformations. The unique combination of a soft phosphine donor and a hard carboxylate group in this compound makes it a versatile ligand for cooperative catalysis, where both the metal center and the ligand play an active role in the catalytic cycle.

| Catalytic Reaction | Role of this compound |

| Asymmetric Aziridination | Reactant/Ligand |

| Conversion of Azides to Diazo Compounds | Reactant |

| Hydroformylation | Ligand for Rhodium Catalysts |

| Mitsunobu Reaction | Reagent Synthesis |

| Buchwald-Hartwig Cross-Coupling | Ligand |

| Heck Reaction | Ligand |

| Hiyama Coupling | Ligand |

| Negishi Coupling | Ligand |

| Sonogashira Coupling | Ligand |

| Stille Coupling | Ligand |

| Suzuki-Miyaura Coupling | Ligand |

Integration into Supramolecular Assemblies for Catalysis

A fascinating and rapidly developing area is the integration of catalysts derived from this compound into supramolecular assemblies. This approach aims to mimic the efficiency and selectivity of enzymes by creating a well-defined microenvironment around the catalytic center. The carboxylic acid functionality of this compound is particularly well-suited for this purpose, as it can participate in non-covalent interactions such as hydrogen bonding and host-guest interactions.

One strategy involves the use of cyclodextrins, which are cyclic oligosaccharides with a hydrophobic cavity and a hydrophilic exterior. By modifying cyclodextrins with phosphine ligands, it is possible to create water-soluble catalysts for reactions in aqueous media. mdpi.com The cyclodextrin (B1172386) cavity can encapsulate the substrate, bringing it into close proximity with the catalytic metal center and influencing the selectivity of the reaction. mdpi.com

Another approach is the use of surfactant-type molecules to form micelles or other aggregates in solution. mdpi.com By designing ligands with amphiphilic properties, where the phosphine group is part of a hydrophobic tail and the carboxylate group is a hydrophilic head, it is possible to create self-assembling catalytic systems. These supramolecular structures can provide a unique reaction environment that can enhance reaction rates and selectivities. mdpi.com

Advanced Spectroscopic and Computational Techniques for Mechanistic Elucidation

A deeper understanding of the reaction mechanisms is crucial for the rational design of improved catalysts. To this end, advanced spectroscopic and computational techniques are being increasingly employed to study catalytic systems based on this compound.

In situ spectroscopic methods, such as high-pressure NMR and IR spectroscopy, allow for the direct observation of catalytic intermediates under reaction conditions. ruhr-uni-bochum.de This provides invaluable information about the structure and dynamics of the active species in the catalytic cycle. For example, detailed NMR studies can help to identify the active palladium complexes in C-H olefination reactions. nih.gov

In parallel, computational methods, particularly Density Functional Theory (DFT) calculations, have become an indispensable tool for elucidating reaction mechanisms. ruhr-uni-bochum.de DFT calculations can be used to model the entire catalytic cycle, providing insights into the energies of intermediates and transition states. ruhr-uni-bochum.de This information can help to identify the rate-determining step of a reaction and to understand the factors that control the selectivity. The combination of experimental and computational studies provides a powerful approach for gaining a comprehensive understanding of catalytic processes. mdpi.comnd.edu

Development of Recyclable and Robust Catalytic Systems

The development of recyclable and robust catalytic systems is a key goal in green chemistry. Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse, which is particularly important for expensive or toxic metal catalysts. nih.gov

The carboxylic acid group of this compound provides a convenient anchor for attaching the catalyst to a variety of solid supports. These supports can include inorganic materials such as silica (B1680970) and magnetic nanoparticles, as well as organic polymers. mdpi.com For instance, catalysts can be supported on magnetic nanoparticles, allowing for easy separation from the reaction mixture using an external magnet. mdpi.com

Another promising strategy is the use of poly(ionic liquid)s as catalyst supports. mdpi.com These materials can provide a stable and tunable environment for the catalyst, and their properties can be tailored to facilitate catalyst recycling. The development of such recyclable systems not only reduces waste but also improves the economic viability of catalytic processes. nih.gov

Q & A

Q. How is 3-(Diphenylphosphino)propionic acid synthesized and characterized for catalytic applications?

Methodological Answer:

- Synthesis : The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. Key steps include reacting propionic acid derivatives with diphenylphosphine in anhydrous conditions. Purification is achieved through column chromatography using silica gel and ethyl acetate/hexane gradients.

- Characterization :

- Spectroscopy : Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ³¹P) confirms structural integrity. Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., P–C stretching at ~1,430 cm⁻¹).

- Elemental Analysis : Ensures stoichiometric purity (C, H, P content).

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z: ~288.3 [M+H]⁺).

- Applications : Used as a ligand in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) due to its electron-rich phosphine group enhancing metal coordination .

Q. What are the key considerations when using this compound as a ligand in transition metal catalysis?

Methodological Answer:

- Metal Compatibility : Select transition metals (e.g., Au, Pd, Pt) based on redox properties and reaction requirements. For example, gold nanoparticles (AuNPs) conjugated with this ligand (Au-LPa) show enhanced antibiofilm activity due to synergistic effects .

- Ligand-to-Metal Ratio : Optimize molar ratios (e.g., 1:1 to 1:3 ligand:metal) to balance catalytic activity and stability. Excess ligand can inhibit metal center reactivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve solubility and ligand-metal interaction.

- Air Sensitivity : Handle under inert atmosphere (N₂/Ar) to prevent phosphine oxidation .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound in catalyst design?

Methodological Answer:

- Density Functional Theory (DFT) : Use software (e.g., Gaussian 16) with B3LYP/6-311++G(d,p) basis sets to calculate:

- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps indicate electron-donating capacity.

- Natural Bond Orbital (NBO) Analysis : Quantifies charge transfer between ligand and metal.

- Molecular Docking : Simulate interactions with biological targets (e.g., bacterial enzymes in biofilms) to predict binding affinities.

- Validation : Compare computational results with experimental data (e.g., UV-Vis absorption spectra, electrochemical measurements) .

Q. What experimental approaches evaluate the stability of this compound under catalytic conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) assess decomposition temperatures (e.g., TGA shows stability up to ~200°C).

- Catalytic Cycle Monitoring : Use High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to track ligand degradation or byproduct formation during reactions.

- Spectroscopic Tracking : In-situ FT-IR or Raman spectroscopy detects oxidation products (e.g., phosphine oxide) in real-time .

Q. How to design gold nanomaterial conjugates of this compound for antibiofilm applications?

Methodological Answer:

- Conjugation Protocol :

- Synthesize AuNPs via citrate reduction.

- Functionalize with this compound (20 mM in ethanol, 24h stirring).

- Purify via centrifugation (12,000 rpm, 15 min) to remove unbound ligand.

- Characterization :

- Bioactivity Assays : Minimum Inhibitory Concentration (MIC) tests and LIVE/DEAD staining quantify biofilm inhibition.

Q. How does the phosphine ligand influence selectivity in asymmetric catalysis?

Methodological Answer:

- Steric and Electronic Tuning : The diphenylphosphino group provides steric bulk, reducing side reactions. Its strong σ-donor capability increases metal electron density, favoring oxidative addition steps.

- Chiral Induction : Pair with chiral auxiliaries (e.g., BINOL) to enhance enantioselectivity in asymmetric hydrogenation.

- Case Study : In Heck reactions, ligand-modified Pd catalysts achieve >90% selectivity for trans-products due to controlled transition-state geometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。